molecular formula C7H8ClN3O2 B8251666 Methyl 4-chloro-6-hydrazineylnicotinate

Methyl 4-chloro-6-hydrazineylnicotinate

Cat. No.: B8251666
M. Wt: 201.61 g/mol
InChI Key: YKVDLDNXXSCPAV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-hydrazineylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position, a hydrazineyl group at the 6-position, and a methyl ester at the 2-position. Its synthesis typically involves hydrazine hydrate reacting with a nicotinate ester precursor, followed by purification and characterization via NMR and mass spectrometry .

Properties

IUPAC Name

methyl 4-chloro-6-hydrazinylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(11-9)2-5(4)8/h2-3H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVDLDNXXSCPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-hydrazineylnicotinate typically involves the reaction of 4-chloro-6-nitropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-hydrazineylnicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-6-hydrazineylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-hydrazineylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between Methyl 4-chloro-6-hydrazineylnicotinate and its analogs:

Compound Name CAS Number Substituents (Position) Key Functional Groups Structural Similarity Score
This compound 1060808-94-7 Cl (4), NHNH₂ (6), COOMe (2) Hydrazineyl, Ester Reference (1.00)
Methyl 6-amino-4-chloronicotinate 10177-29-4 Cl (4), NH₂ (6), COOMe (2) Amino, Ester 0.95
4-Chloro-6-methylnicotinic acid 1351479-18-9 Cl (4), CH₃ (6), COOH (2) Carboxylic Acid, Methyl 0.83
2,4-Dichloro-6-methylnicotinonitrile 38367-36-1 Cl (4,2), CN (6), CH₃ (6) Nitrile, Dichloro 0.81

Key Observations :

  • Hydrazineyl vs. Amino Groups: Methyl 6-amino-4-chloronicotinate (similarity 0.95) replaces the hydrazineyl group with an amino group, reducing hydrogen-bonding capacity and altering reactivity in nucleophilic substitutions .
  • Ester vs. Carboxylic Acid : 4-Chloro-6-methylnicotinic acid (similarity 0.83) lacks the methyl ester, increasing polarity and reducing lipid solubility compared to the target compound .
  • Nitrile vs. Hydrazineyl: 2,4-Dichloro-6-methylnicotinonitrile (similarity 0.81) features a nitrile group, enhancing electrophilicity but eliminating the hydrazineyl-mediated biological activity .

Physical and Chemical Properties

Data from methyl ester analogs (Table 3 in ) and VOC studies () suggest:

  • Volatility : The methyl ester group in the target compound increases volatility compared to carboxylic acid analogs (e.g., 4-Chloro-6-methylnicotinic acid) .
  • Solubility : Hydrazineyl and ester groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to nitrile-containing analogs .
  • Stability: Hydrazineyl derivatives may exhibit lower thermal stability than amino or nitrile analogs due to NHNH₂ group decomposition risks .

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